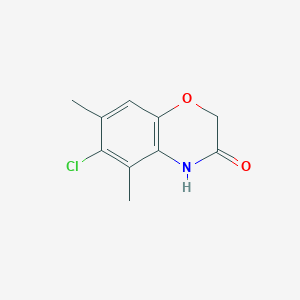

6-chloro-5,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

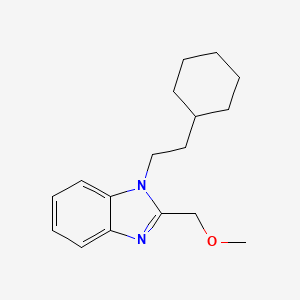

Synthesis Analysis

The synthesis of related benzoxazinone derivatives involves various strategies, including the condensation of α-keto-acids with 2-amino-5-dimethylaminophenol for 7-dimethylamino-1,4-benzoxazin-2-ones, highlighting the versatility in synthesizing such compounds. Notably, cascade synthesis strategies using copper-catalyzed coupling of o-halophenols and 2-halo-amides have been developed to efficiently produce 2H-1,4-benzoxazin-3-(4H)-ones in good yields, demonstrating the compound's accessible synthetic routes (Chen, Shen, & Bao, 2009).

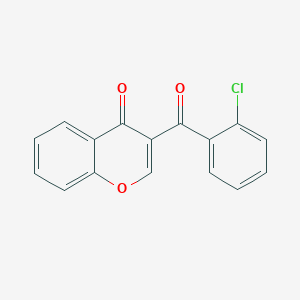

Molecular Structure Analysis

Molecular structure analysis of benzoxazinone derivatives reveals extensive intermolecular hydrogen bonding, contributing to the stability and reactivity of these compounds. For instance, the study of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one demonstrated significant intermolecular N-H...N and N-H...O hydrogen bonding, along with π-π stacking interactions, indicating a common structural feature among benzoxazinones (Hwang, Tu, Wang, & Lee, 2006).

Chemical Reactions and Properties

Benzoxazinones undergo various chemical reactions, including the formation of acyl enzyme intermediates with human leukocyte elastase, highlighting their reactivity and potential as enzyme inhibitors. The synthesis and evaluation of 4H-3,1-benzoxazin-4-ones as potent inhibitors demonstrated the significance of electronic and steric effects on their reactivity and enzyme inhibition potency (Krantz, Spencer, Tam, Liak, Copp, Thomas, & Rafferty, 1990).

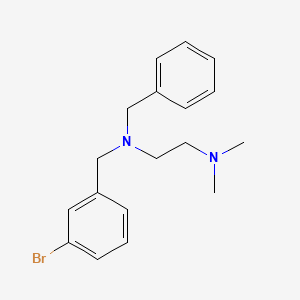

Physical Properties Analysis

The physical properties of benzoxazinones, such as solubility and crystalline structure, are influenced by their molecular composition and substituents. The introduction of hydroxyl groups improves water solubility and prolongs action duration, showcasing the adaptability of these compounds to various physical property modifications for enhanced performance (Matsumoto, Uchida, Nakahara, Yanagisawa, Shibanuma, & Nohira, 1999).

Propiedades

IUPAC Name |

6-chloro-5,7-dimethyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-5-3-7-10(6(2)9(5)11)12-8(13)4-14-7/h3H,4H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPUKRJNHNFMGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1Cl)C)NC(=O)CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5815127.png)

![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)

![4-[5-methyl-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5815182.png)

![N-(5-chloro-2-methylphenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B5815213.png)